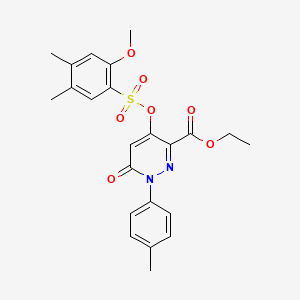![molecular formula C11H6F3N5 B2579794 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine CAS No. 153562-20-0](/img/structure/B2579794.png)
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine is a type of pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The synthesis process was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was left overnight at room temperature, the precipitate that formed was filtered off, washed with EtOH, and recrystallized from EtOH .Molecular Structure Analysis
The molecular structure of this compound was analyzed using various techniques. The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum were also obtained .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The combined ethyl acetate layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques. The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Applications De Recherche Scientifique
Synthesis Techniques
The compound 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine has been involved in various synthesis techniques and structural studies. For instance, Desenko et al. (2004) demonstrated the condensation of 4,4,4-trifluoro-1-phenylbut-1-en-3-one with amino heterocycles, resulting in hydroxy-substituted tetrahydro derivatives of azolopyrimidines, including tetraazolopyrimidine. They also discussed the dehydration process to obtain dihydroazolopyrimidines, highlighting the molecular structure of a related compound, 5-hydroxy-7-phenyl-5-trifluoromethyl-4,5,5,7-tetrahydrotetrazolo[1,5-a]pyrimidine through an X-ray structural investigation (Desenko, Gladkov, Nenaidenko, Shishkin, & Shishkina, 2004).
Crystal Structures and Supramolecular Chemistry
The study of crystal structures of compounds related to 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine reveals insights into their supramolecular chemistry. Boechat et al. (2014) analyzed the crystal structures of anhydrous and hydrated arylamino derivatives, examining the role of hydrogen bonding and other non-covalent interactions in determining the arrangement of molecules and the formation of supramolecular assemblies (Boechat et al., 2014).
Biological Activity and Applications
Anti-inflammatory and Antimicrobial Properties
Aggarwal et al. (2014) synthesized a series of derivatives of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine and evaluated their anti-inflammatory and antimicrobial activities. One of the compounds showed significant anti-inflammatory activity, comparable to the standard drug Indomethacin. Furthermore, some of the synthesized compounds exhibited promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
Synthesis of Derivatives and Potential Applications
Derivative Synthesis and Electrophilic Substitutions
The synthesis and electrophilic substitutions of derivatives related to 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine have been explored. Atta (2011) described the synthesis of pyrazolopyrimidine derivatives and their subsequent reactions with electrophilic reagents, illustrating the versatility of the compound's framework for chemical modifications (Atta, 2011).
Mécanisme D'action
Target of Action
Similar compounds have been shown to target neuroprotective and anti-inflammatory pathways .
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
IUPAC Name |
7-phenyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5/c12-11(13,14)9-6-8(7-4-2-1-3-5-7)19-10(15-9)16-17-18-19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMLOVORRHEENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NN=NN23)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

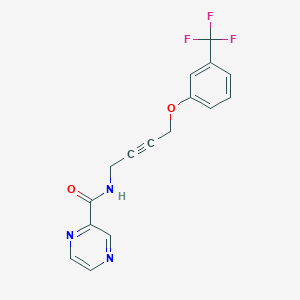
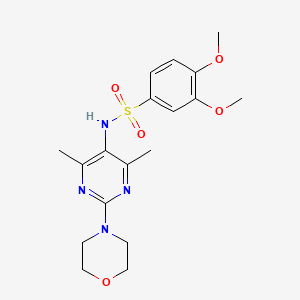

![3-(4-chlorophenyl)-1,7-diethyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2579719.png)
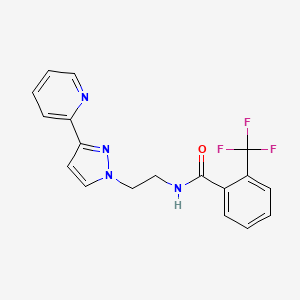
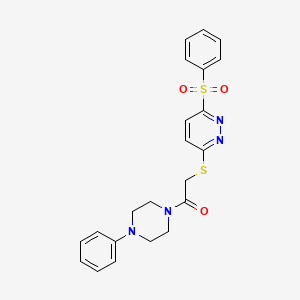
![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/no-structure.png)
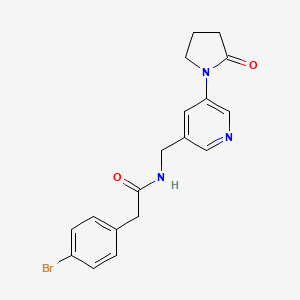
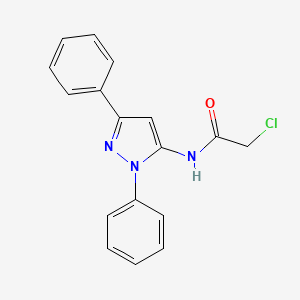
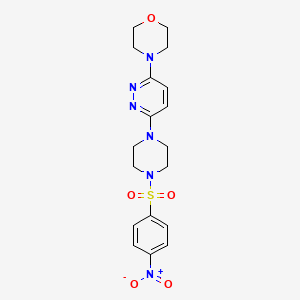
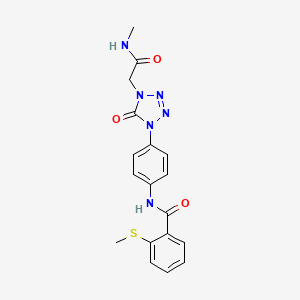
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea](/img/structure/B2579732.png)
